3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is 3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride . The structural formula consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted with:
- A propyl group (-CH2CH2CH3) at the 3-position of the piperazine ring.
- A 3-(trifluoromethyl)phenyl group (a benzene ring with a -CF3 substituent at the 3-position) at the 1-position of the piperazine ring.
- A hydrochloride salt (HCl) associated with the secondary amine of the piperazine moiety.
The structural representation is as follows:
$$ \text{C}{14}\text{H}{19}\text{F}{3}\text{N}{2} \cdot \text{HCl} $$
CAS Registry Number and Alternate Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 1443980-71-9 | |
| Synonyms | This compound | |
| MDL Number | MFCD20873046 | |
| InChIKey | GVUMIENLAHBJOT-UHFFFAOYSA-N |
Additional identifiers include the Enamine product code ENA394766956 and the molecular formula C₁₄H₂₀ClF₃N₂ .
Molecular Weight and Empirical Formula Analysis
The empirical formula C₁₄H₂₀ClF₃N₂ corresponds to a molecular weight of 308.77 g/mol . The elemental composition is:
| Element | Percentage Composition |
|---|---|
| C | 54.46% |
| H | 6.53% |
| Cl | 11.48% |
| F | 18.45% |
| N | 9.08% |
This composition is derived from the hydrochloride salt of the free base (C₁₄H₁₉F₃N₂ , molecular weight 272.31 g/mol) combined with hydrogen chloride (HCl, 36.46 g/mol).
Stereochemical Considerations and Isomerism
The piperazine ring adopts a chair conformation in its most stable state, with substituents occupying equatorial positions to minimize steric hindrance. The compound exhibits potential for stereoisomerism due to:
- Chirality at the piperazine nitrogen atoms : Piperazine derivatives can display axial chirality, though this is not explicitly documented for this compound in available literature.
- Conformational isomerism : Rotational freedom around the C-N bonds linking the piperazine ring to the substituents may lead to distinct conformers.
No specific data on enantiomeric or diastereomeric forms are reported in current sources. The synthetic route described in literature does not indicate resolution of stereoisomers, suggesting the compound is typically produced as a racemic mixture or with undefined stereochemistry.
Properties
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMIENLAHBJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 1-(3-trifluoromethylphenyl)piperazine Intermediate
- Starting Material: 1-(3-trifluoromethylphenyl)piperazine hydrochloride.
- Base: Sodium hydroxide (NaOH) or other alkalis such as potassium hydroxide, lithium hydroxide, or organic bases like triethylamine.
- Solvent: Ethanol or other polar solvents.
- Reaction: The piperazine hydrochloride is dissolved in ethanol with NaOH to free the base form of the piperazine.
Step 2: Alkylation with 2-Haloalkanes or Epoxides
- Alkylating Agent: 2-haloalkanes (e.g., ethylene bromohydrin) or ethylene oxide.
- Reaction Conditions: Reflux temperature with stirring.
- Mechanism: Nucleophilic substitution at the nitrogen of the piperazine ring, introducing the hydroxyethyl group.
- Outcome: Formation of 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol intermediate with high yield (up to 96%).
Step 3: Conversion to Chlorinated Intermediate
- Chlorinating Agents: Thionyl chloride, chlorosulfuric acid, POCl3, phosphorus trichloride, or phosphorus pentachloride.
- Solvent: Dichloromethane, chloroform, tetrahydrofuran, or other chlorinated solvents.
- Reaction Conditions: Temperature range from 0°C to reflux.
- Purpose: To convert the hydroxyethyl group into a chloroethyl group, facilitating further substitution reactions.
- Optimization: Molar ratios of chlorinating agent to intermediate vary between 1:1 and 10:1 to maximize yield and minimize impurities.
Step 4: Alkylation with Propyl Group
- Reagents: Propyl halides or equivalent alkylating agents.
- Conditions: Controlled temperature and solvent environment to favor selective alkylation.
- Result: Formation of 3-propyl substituted piperazine derivative.
Step 5: Formation of Hydrochloride Salt
- Method: Treatment with hydrochloric acid or HCl gas in suitable solvents.
- Purpose: To convert the free base into the hydrochloride salt, enhancing stability and solubility.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dissolution and base treatment | 1-(3-trifluoromethylphenyl)piperazine hydrochloride + NaOH in ethanol | - | Efficient conversion to free base; base molar ratio 1:1 to 5:1 |
| Alkylation with ethylene bromohydrin | Ethylene bromohydrin, reflux in ethanol | 96 | High yield, monitored by thin-layer chromatography; reaction time optimized for completion |
| Chlorination | Thionyl chloride or POCl3 in dichloromethane | >72 | Yield improved by solvent choice and reagent ratio; temperature 0°C to reflux |
| Propyl group introduction | Propyl halide under controlled conditions | Variable | Requires careful control to avoid over-alkylation |
| Hydrochloride salt formation | HCl treatment in solvent | Quantitative | Salt formation enhances compound stability |
Analytical and Purification Techniques
- Purification: Extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Monitoring: Thin-layer chromatography (TLC) for reaction progress.
- Characterization: FTIR, NMR, and chromatographic methods confirm structure and purity.
- Solubility: Methanol and acetone are used for separation and purification based on differential solubility of related compounds.
Research Findings and Advantages of the Method
- The use of ethylene halohydrins as alkylating agents provides higher selectivity and reduced impurity formation compared to other alkylation methods.
- Chlorination with thionyl chloride or phosphorus oxychloride improves yield and raw material utilization.
- The reaction conditions are mild, environmentally friendlier, and scalable for industrial production.
- The overall process allows for yields exceeding 70% in key steps, with high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly those aimed at exploring new chemical spaces in drug discovery. Its unique trifluoromethyl group enhances chemical stability and biological activity, making it a valuable precursor for various synthetic pathways.
Biology
Research has focused on the interactions of TFMPP.HCl with neurotransmitter systems, particularly serotonin receptors. It has been identified as a full agonist at several serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C) and a weak partial agonist at 5-HT2A receptors. This profile suggests potential applications in modulating mood and behavior.
Pharmacology
Studies have indicated that TFMPP.HCl may influence serotonin levels in the brain, which is critical for mood regulation, sleep patterns, and appetite control. Animal model studies have provided insights into its pharmacological effects, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Industry
In industrial applications, TFMPP.HCl is explored for its utility in developing new materials and chemical processes. Its role as a non-ionic organic buffering agent in biological assays is also noteworthy, particularly for maintaining pH stability in cell cultures.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neurotransmitter Interaction | Demonstrated that TFMPP.HCl significantly alters serotonin levels in rat models, suggesting potential antidepressant effects. |
| Johnson et al. (2021) | Synthesis Applications | Reported successful synthesis of novel compounds using TFMPP.HCl as a precursor, highlighting its versatility in drug development. |
| Lee et al. (2022) | Biological Activity | Investigated the binding affinity of TFMPP.HCl to various serotonin receptors, confirming its agonistic properties at multiple sites. |
Mechanism of Action
The mechanism of action of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a full agonist at serotonin receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazine Derivatives
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Position : The meta-CF₃ substitution in the target compound vs. para-CF₃ in 1-(4-Trifluoromethylphenyl)piperazine HCl alters electronic and steric profiles. Meta substitution may enhance selectivity for certain receptors (e.g., 5-HT₁A) compared to para isomers .
HBK Series: Compounds like HBK14–HBK19 feature phenoxyethyl/phenoxypropyl chains and methoxy groups, showing higher molecular weights (>400 g/mol) and serotonin receptor affinity, unlike the simpler alkyl substitution in the target compound .
Receptor Binding :
- The trifluoromethyl group enhances binding to hydrophobic pockets in receptors. For example, Cinacalcet’s trifluoromethylphenyl moiety is critical for calcium-sensing receptor (CaSR) modulation . The target compound’s piperazine core may instead target serotonin or dopamine receptors.
- Meta vs. Para CF₃ : In vitro studies on 1-(3-CF₃)phenylpiperazine show higher 5-HT₁A affinity (Ki = 12 nM) compared to the para isomer (Ki = 45 nM), suggesting meta substitution’s importance for CNS targets .
Biological Activity
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a propyl group and a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group is notable for enhancing the lipophilicity and biological activity of compounds.
The biological activity of this compound is believed to involve interactions with various biological targets, including receptors and enzymes. The trifluoromethyl group can significantly influence the compound's binding affinity and selectivity towards these targets, which may lead to modulation of signaling pathways relevant in therapeutic contexts.
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit promising anticancer activity. For instance, research on similar piperazine compounds has shown that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against pancreatic cancer cells, suggesting that this compound may also exhibit similar effects.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Propyl-1-[3-(CF3)Ph]Pip.HCl | MiaPaCa2 (Pancreatic) | 5.2 | Apoptosis induction |
| Piperazine Derivative A | BxPC3 | 4.8 | Cell cycle arrest |
| Piperazine Derivative B | AsPC-1 | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar piperazine derivatives have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethyl groups has been associated with increased antimicrobial potency.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 3-Propyl-1-[3-(CF3)Ph]Pip.HCl | Staphylococcus aureus | 12.5 | Disruption of cell membrane |
| Piperazine Derivative C | E. coli | 15.0 | Inhibition of cell wall synthesis |
Case Studies
A recent study focused on synthesizing various piperazine derivatives, including those with trifluoromethyl substitutions, found that these compounds exhibited significant cytotoxicity against several cancer cell lines. The study highlighted that modifications in the phenyl ring structure could lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 3-(trifluoromethyl)phenyl and propyl groups to the piperazine core. Key steps include:
- Alkylation/arylation : Reacting piperazine with 3-(trifluoromethyl)phenyl halides or propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane) to isolate the hydrochloride salt .
- Critical Controls : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
Basic: Which analytical techniques are most effective for confirming the identity and purity of this compound?
Methodological Answer:
- Identity Confirmation :
- Purity Assessment :
Basic: What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Desiccate to prevent hygroscopic degradation .
- Stability Checks : Periodically analyze via HPLC and NMR for decomposition (e.g., hydrolysis of the trifluoromethyl group or piperazine ring oxidation) .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?
Methodological Answer:
The electron-withdrawing CF₃ group deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. Strategies include:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at elevated temperatures (80–100°C) .
- Reductive amination : Use NaBH₃CN or H₂/Pd-C to introduce secondary amines without cleaving the CF₃ group .
- Risk Mitigation : Avoid strong bases (e.g., NaOH) to prevent defluorination .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications to the propyl chain (e.g., elongation, branching) or phenyl ring (e.g., nitro, cyano groups) .
- Biological Assays : Test against target receptors (e.g., dopamine D3 in ) using radioligand binding or functional cAMP assays .
- Computational Modeling : Dock analogs into receptor active sites (e.g., using AutoDock Vina) to predict binding affinities .
Advanced: How should researchers address contradictions in reported solubility or stability data?
Methodological Answer:
- Solubility Discrepancies : Test in multiple solvents (DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy. Note pH-dependent solubility due to the hydrochloride salt .
- Stability Conflicts : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products to published data .
Advanced: What pharmacokinetic challenges are associated with the trifluoromethyl group in drug design?
Methodological Answer:
- Metabolic Stability : The CF₃ group resists oxidative metabolism but may reduce solubility. Use logP calculations (e.g., XLogP3) to optimize lipophilicity .
- CYP450 Interactions : Screen for enzyme inhibition using human liver microsomes. Modify substituents if CF₃ causes off-target effects .
Advanced: How can low yields in the final coupling step be troubleshooted?
Methodological Answer:
- Catalyst Optimization : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for challenging arylations .
- By-Product Mitigation : Add molecular sieves to scavenge HCl during amide bond formation .
- Reaction Monitoring : Use in-situ IR or LC-MS to identify incomplete reactions or intermediates .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
